

# FNC-TP Trisodium: A Technical Overview of its Antiviral Spectrum

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## Compound of Interest

Compound Name: *FNC-TP trisodium*

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## Introduction

**FNC-TP trisodium** is the intracellularly active triphosphate form of Azvudine (FNC), a potent nucleoside reverse transcriptase inhibitor (NRTI). FNC has demonstrated a broad spectrum of antiviral activity against several significant human pathogens. This technical guide provides an in-depth characterization of the antiviral spectrum of FNC-TP, including quantitative data on its activity, detailed experimental protocols for its evaluation, and an elucidation of its mechanism of action.

## Data Presentation: Antiviral Activity of FNC

The antiviral efficacy of FNC has been evaluated against a range of viruses. The following tables summarize the available quantitative data, including 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is also provided where available, indicating the therapeutic window of the compound.

Table 1: In Vitro Antiviral Activity of FNC against Various Viruses

Virus	Cell Line	EC50	Selectivity Index (SI)	Reference(s)
HIV-1	Various	0.03–6.92 nM	>1000	[1][2]
HIV-2	Various	0.018–0.025 nM	>1000	[1]
Hepatitis C Virus (HCV)	In vitro assay	0.024 $\mu$ M (24 nM)	Not Reported	[1]
Hepatitis B Virus (HBV)	HepG2.2.15 cells	Potent Inhibition (Specific EC50 not detailed in provided search results)	Not Reported	[2]
Human Coronavirus OC43 (HCoV- OC43)	Not Specified	4.3 $\mu$ M	15-83	[1]
SARS-CoV-2	Calu-3 cells	1.2 $\mu$ M	83	[1]
SARS-CoV-2	Vero E6 cells	4.31 $\mu$ M	15.35	[1]

Table 2: Inhibitory Activity of FNC-TP against Viral Polymerases

Viral Polymerase	IC50	Reference(s)
HIV-1 Reverse Transcriptase (RT)	Potent Inhibition (Specific IC50 not detailed in provided search results)	[3]
Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp)	Less potent than against HIV-1 RT	[3]
Respiratory Syncytial Virus (RSV) RdRp	Less potent than against HCV RdRp	[3]
Dengue Virus Type 2 (DENV-2) RdRp	Less potent than against RSV RdRp	[3]
SARS-CoV-2 RdRp	Poor substrate	[3]

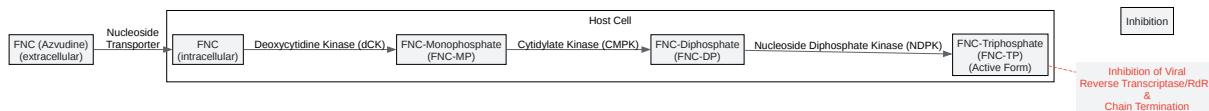
Note: While a broad antiviral spectrum is indicated, comprehensive and directly comparable EC50, IC50, and CC50 values for FNC against a wider range of viruses from a single standardized study are not readily available in the public domain based on the conducted searches. The provided data is compiled from various sources and experimental conditions may differ.

## Mechanism of Action

FNC is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, FNC-TP. As a nucleoside analog, FNC-TP acts as a competitive inhibitor of viral reverse transcriptases and RNA-dependent RNA polymerases. Its incorporation into the nascent viral DNA or RNA chain leads to chain termination, thereby halting viral replication.[3][4]

## Signaling Pathway: Intracellular Activation of FNC

The intracellular conversion of FNC to its active form, FNC-TP, is a critical step for its antiviral activity. This process is mediated by host cell kinases.



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Caption: Intracellular phosphorylation cascade of FNC.

## Experimental Protocols

### In Vitro Anti-Hepatitis B Virus (HBV) Activity Assay in HepG2.2.15 Cells

This protocol describes a general method for evaluating the anti-HBV activity of nucleoside analogs like FNC using the HepG2.2.15 cell line, which constitutively expresses HBV.

#### 1. Cell Culture and Maintenance:

- Culture HepG2.2.15 cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (200 µg/mL).
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

#### 2. Antiviral Activity Assay:

- Seed HepG2.2.15 cells in 96-well plates at a density of  $5 \times 10^3$  cells per well.
- After 24 hours, replace the culture medium with fresh medium containing serial dilutions of FNC. Include a no-drug control and a positive control (e.g., Lamivudine).
- Incubate the plates for 8 days, with a medium change containing the respective drug concentrations on day 4.

#### 3. Quantification of Extracellular HBV DNA (Real-Time PCR):

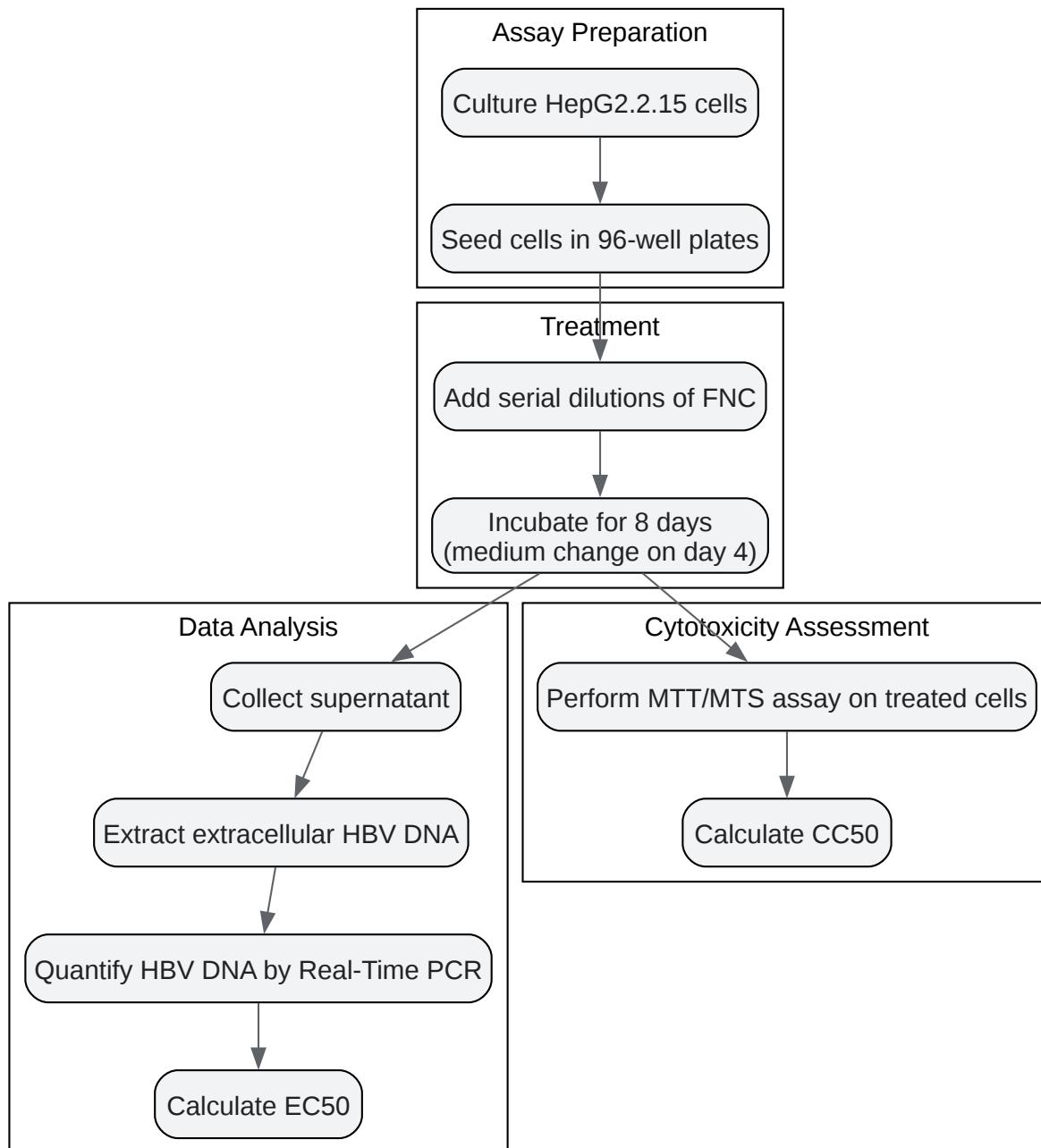
- On day 8, collect the cell culture supernatant.

- Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
- Quantify the amount of HBV DNA using a real-time PCR assay with primers and a probe specific for the HBV genome.
- The EC50 value is calculated as the concentration of FNC that reduces the extracellular HBV DNA level by 50% compared to the no-drug control.

#### 4. Cytotoxicity Assay:

- Seed HepG2.2.15 cells in a separate 96-well plate as described for the antiviral assay.
- Treat the cells with the same serial dilutions of FNC.
- After 8 days, assess cell viability using a standard method such as the MTT or MTS assay.
- The CC50 value is calculated as the concentration of FNC that reduces cell viability by 50% compared to the no-drug control.

## Experimental Workflow Diagram

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Caption: Workflow for in vitro anti-HBV assay.

## Clinical Studies

Azvudine (FNC) has undergone clinical investigation for the treatment of COVID-19. A notable study was a randomized, open-label, controlled clinical trial involving patients with mild to common COVID-19.

- **Study Design:** Patients were randomized to receive either Azvudine plus standard symptomatic treatment or standard antiviral and symptomatic treatment.
- **Dosage:** The typical dosage of Azvudine in these trials was 5 mg taken orally once daily.
- **Primary Outcomes:** The primary endpoint was the time to nucleic acid negative conversion (NANC).
- **Key Findings:** The results from a pilot study indicated that patients treated with Azvudine had a significantly shorter time to the first NANC compared to the control group (mean of 2.60 days vs. 5.60 days).<sup>[2]</sup> Subsequent studies have supported these findings, demonstrating that Azvudine can shorten the time to viral clearance and reduce viral load in patients with COVID-19.

## Conclusion

**FNC-TP trisodium**, the active form of Azvudine, is a potent antiviral agent with a broad spectrum of activity, particularly against retroviruses and some RNA viruses. Its mechanism of action, involving the termination of viral nucleic acid synthesis, is well-established for nucleoside analogs. While in vitro data demonstrates its efficacy against a range of viruses, further studies are needed to provide a more comprehensive and standardized quantitative assessment of its antiviral profile. Clinical trials have shown promising results for the treatment of COVID-19, highlighting its potential as a valuable therapeutic agent. Continued research and clinical development are warranted to fully characterize its therapeutic potential across its antiviral spectrum.

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